Boc-Phe-(R)-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

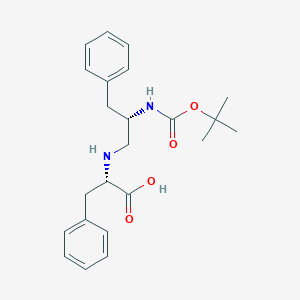

Boc-Phe-®-Phe-OH, also known as N-tert-butoxycarbonyl-L-phenylalanine-L-phenylalanine, is a dipeptide compound. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the first phenylalanine residue. This compound is widely used in peptide synthesis due to its stability and ease of handling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe-®-Phe-OH typically involves the coupling of Boc-protected phenylalanine with another phenylalanine residue. The reaction is often carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCCI) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In industrial settings, the production of Boc-Phe-®-Phe-OH may involve the use of automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high yields and purity. The process involves repeated cycles of deprotection, coupling, and washing to build the desired peptide sequence .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Phe-®-Phe-OH can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.

Coupling: N,N’-dicyclohexylcarbodiimide (DCCI) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Deprotection: Removal of the Boc group yields the free amine form of the dipeptide.

Coupling: Formation of longer peptide chains.

Hydrolysis: Constituent amino acids, phenylalanine.

Applications De Recherche Scientifique

Boc-Phe-®-Phe-OH has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: It serves as a precursor in the development of peptide-based drugs and drug delivery systems.

Biomaterials: The compound is used in the design of self-assembling dipeptides for the development of nanotubes and hydrogels, which have applications in drug delivery, regenerative medicine, and bioelectronics

Protein Chemistry: It is used in protein labeling and modification studies to investigate protein-protein interactions and protein function.

Mécanisme D'action

The mechanism of action of Boc-Phe-®-Phe-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptide chains. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .

Comparaison Avec Des Composés Similaires

Boc-Phe-Leu-OH: Another Boc-protected dipeptide with leucine instead of phenylalanine.

Boc-Phe-Val-OH: A similar compound with valine replacing the second phenylalanine residue.

Boc-Phe-Ala-OH: A dipeptide with alanine as the second amino acid

Uniqueness: Boc-Phe-®-Phe-OH is unique due to the presence of two phenylalanine residues, which can impart specific structural and functional properties to the peptides synthesized from it. The phenylalanine residues contribute to hydrophobic interactions and aromatic stacking, which can influence the folding and stability of the resulting peptides .

Activité Biologique

Boc-Phe-(R)-Phe-OH, a derivative of phenylalanine, is a compound of significant interest in biochemical and pharmacological research. This article provides an in-depth overview of its biological activity, mechanisms of action, and applications in scientific research.

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group attached to the phenylalanine residue. Its chemical structure allows it to participate in various biochemical interactions, particularly with formyl peptide receptors (FPRs) and growth factors such as vascular endothelial growth factor (VEGF).

Target Interaction

This compound primarily targets formyl peptide receptors (FPRs) . The interaction with these receptors is crucial for its biological effects, particularly in the inhibition of angiogenesis:

- Inhibition of Angiogenic Factors : The compound inhibits the activity of heparin-binding VEGF-A 165, preventing its binding to the tyrosine kinase receptor VEGFR2. This inhibition disrupts downstream signaling pathways essential for angiogenesis.

Biochemical Pathways

The compound's action leads to several biochemical outcomes:

- Angiogenesis Suppression : By inhibiting VEGF-A and fibroblast growth factor 2 (FGF2), this compound effectively suppresses the angiogenic potential of cells.

- Enzyme Interaction : It has been shown to interact with serine proteases like trypsin, influencing various cellular functions.

Pharmacokinetics

The Boc group confers stability to this compound against nucleophiles and bases, making it suitable for various applications in peptide synthesis and drug development.

Case Studies

- Angiogenesis Inhibition : In laboratory settings, this compound demonstrated a significant reduction in angiogenic activity when tested with human endothelial cells. The temporal effects indicated that the compound could inhibit cell proliferation and migration associated with angiogenesis over a defined period.

- Peptide Synthesis Applications : As a building block in peptide synthesis, this compound has been utilized to create various peptide sequences that exhibit enhanced biological activity against different targets, including cancer cells .

Applications in Scientific Research

This compound has several notable applications:

- Peptide Synthesis : It serves as a fundamental building block for synthesizing peptides and proteins.

- Drug Development : The compound is pivotal in developing peptide-based drugs aimed at targeting specific biological pathways.

- Biomaterials : It is used in creating self-assembling dipeptides for applications in drug delivery systems and regenerative medicine .

Comparative Data Table

The following table summarizes key findings related to the efficacy of this compound compared to other compounds:

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | VEGF-A | 5.0 | Inhibits binding to VEGFR2 |

| Ketorolac Salt | DDX3 | 2.6 | Downregulates DDX3 expression |

| Other Phenylalanine Derivatives | Various Targets | Varies | Depends on structural modifications |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-23(2,3)29-22(28)25-19(14-17-10-6-4-7-11-17)16-24-20(21(26)27)15-18-12-8-5-9-13-18/h4-13,19-20,24H,14-16H2,1-3H3,(H,25,28)(H,26,27)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSUKFSKSHVDST-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN[C@@H](CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.